molecular formula C10H12BrNO2 B15310200 Methyl (s)-3-amino-3-(2-bromophenyl)propanoate

Methyl (s)-3-amino-3-(2-bromophenyl)propanoate

Cat. No.: B15310200
M. Wt: 258.11 g/mol
InChI Key: IJWZWRXYCPBAGA-VIFPVBQESA-N
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Description

Methyl (s)-3-amino-3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2-bromophenyl)propanoate typically involves the following steps:

    Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of de-brominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Methyl (s)-3-amino-3-(2-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-phenylpropanoate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    Methyl 3-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently on the phenyl ring, affecting its chemical properties.

    Ethyl (s)-3-amino-3-(2-bromophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Biological Activity

Methyl (S)-3-amino-3-(2-bromophenyl)propanoate, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrNO2C_{10}H_{12}BrNO_2 and a molecular weight of approximately 250.11 g/mol. The presence of a bromophenyl group enhances its chemical reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Modulation : this compound may act as a ligand that binds to specific enzymes, thereby modulating their activity. This interaction can influence metabolic pathways and cellular functions.
  • Chiral Nature : Its chiral configuration (S) allows for selective interactions with biological targets, potentially leading to enhanced therapeutic effects compared to its racemic counterparts.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further investigation in drug development.
  • Neuroprotective Effects : Its structural features suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme mechanisms, indicating its role in influencing enzymatic activities .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
This compoundAmino acid derivative with bromineAntimicrobial, neuroprotective
Methyl (S)-3-amino-3-(4-bromophenyl)propanoateBromine on para positionAntimicrobial properties
Methyl 3-amino-3-(phenyl)propanoateNo halogen substituentBroader applications in drug design
4-Bromo-L-phenylalanineBromine on phenylalanineStudied for anticancer activity

This table illustrates how variations in substituents significantly influence biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Mechanism Studies : Research has focused on understanding how this compound interacts with key enzymes involved in metabolic pathways. For instance, studies have shown that the bromophenyl group enhances binding affinity to certain enzymes, suggesting a mechanism for increased efficacy in drug development .
  • Therapeutic Potential : The compound's unique structure positions it as a candidate for developing drugs targeting specific pathways, particularly in pharmacology and medicinal chemistry. Ongoing research aims to elucidate its full therapeutic potential through detailed interaction studies with various biological macromolecules.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

IJWZWRXYCPBAGA-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1Br)N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Br)N

Origin of Product

United States

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